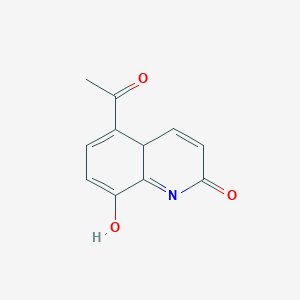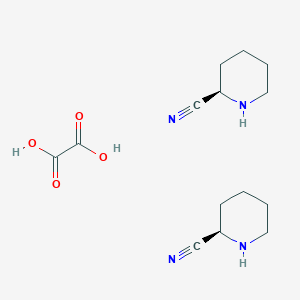
3-N-CBZ-pentane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-N-CBZ-pentane-1,3-diamine is a chemical compound that features a benzyl carbamate (CBZ) protecting group attached to a pentane-1,3-diamine backbone. This compound is significant in organic synthesis, particularly in the protection of amine groups during multi-step synthetic processes. The CBZ group is commonly used due to its stability under various reaction conditions and its ease of removal through catalytic hydrogenation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-N-CBZ-pentane-1,3-diamine typically involves the protection of pentane-1,3-diamine with a benzyl chloroformate reagent. The reaction is carried out in the presence of a base, such as sodium carbonate, to neutralize the hydrochloric acid byproduct. The general reaction scheme is as follows:
Protection Reaction: Pentane-1,3-diamine reacts with benzyl chloroformate in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including crystallization, filtration, and drying to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
3-N-CBZ-pentane-1,3-diamine undergoes various chemical reactions, including:
Hydrogenation: Removal of the CBZ protecting group using catalytic hydrogenation (Pd-C, H2).
Substitution Reactions: The amine groups can participate in nucleophilic substitution reactions.
Amidation: Formation of amides through reaction with carboxylic acids or acid chlorides.
Common Reagents and Conditions
Hydrogenation: Palladium on carbon (Pd-C) catalyst, hydrogen gas.
Substitution: Alkyl halides, acyl chlorides, or other electrophiles.
Amidation: Carboxylic acids, acid chlorides, dehydrating agents like DCC (N,N’-dicyclohexylcarbodiimide).
Major Products Formed
Deprotection: Pentane-1,3-diamine.
Substitution: Various substituted pentane-1,3-diamine derivatives.
Amidation: Amide derivatives of pentane-1,3-diamine.
Scientific Research Applications
3-N-CBZ-pentane-1,3-diamine is utilized in various scientific research fields:
Chemistry: As a protected diamine in peptide synthesis and other organic syntheses.
Biology: In the study of enzyme-substrate interactions and as a building block for biologically active molecules.
Medicine: Potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-N-CBZ-pentane-1,3-diamine primarily involves its role as a protected diamine. The CBZ group protects the amine functionalities during synthetic processes, preventing unwanted side reactions. Upon deprotection, the free diamine can participate in various biochemical and chemical reactions, targeting specific molecular pathways depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
N-Boc-pentane-1,3-diamine: Uses a tert-butyl carbamate (Boc) protecting group.
N-Fmoc-pentane-1,3-diamine: Uses a fluorenylmethoxycarbonyl (Fmoc) protecting group.
N-Alloc-pentane-1,3-diamine: Uses an allyloxycarbonyl (Alloc) protecting group.
Uniqueness
3-N-CBZ-pentane-1,3-diamine is unique due to the stability of the CBZ protecting group under various reaction conditions and its ease of removal through catalytic hydrogenation. This makes it particularly useful in multi-step synthetic processes where selective protection and deprotection of amine groups are required.
Properties
CAS No. |
1131622-27-9 |
|---|---|
Molecular Formula |
C13H20N2O2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
benzyl N-(1-aminopentan-3-yl)carbamate |
InChI |
InChI=1S/C13H20N2O2/c1-2-12(8-9-14)15-13(16)17-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10,14H2,1H3,(H,15,16) |
InChI Key |
FFSDFBUXIKTRNW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCN)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Propanamide](/img/structure/B12334294.png)

![4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B12334304.png)

![1-(6-methylpyridin-2-yl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]imidazole-4-carboxamide](/img/structure/B12334320.png)


![tert-butyl N-[(1R,4r,6R)-2-aminospiro[3.3]heptan-7-yl]carbamate](/img/structure/B12334336.png)



![Benzo[d]oxazole-6-carbonitrile](/img/structure/B12334351.png)
![[1,2,4]Triazolo[1,5-a]pyridine-5-carboxylic acid methyl ester](/img/structure/B12334357.png)
